molecular formula C10H10N2O2 B15206340 1-(7-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone

1-(7-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone

Katalognummer: B15206340
Molekulargewicht: 190.20 g/mol
InChI-Schlüssel: NXFCMFWAFGUPTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone is a heterocyclic compound that features a benzoxazole ring fused with an aminomethyl group and an ethanone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone typically involves the reaction of 2-aminophenol with appropriate reagents to form the benzoxazole ring. One common method includes the reaction of 2-aminophenol with potassium hydroxide and carbon disulfide, followed by cyclization to form the benzoxazole core . The aminomethyl group can be introduced via reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(7-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzoxazole compounds .

Wissenschaftliche Forschungsanwendungen

1-(7-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(7-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(7-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone is unique due to the presence of both the aminomethyl and ethanone groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C10H10N2O2

Molekulargewicht

190.20 g/mol

IUPAC-Name

1-[7-(aminomethyl)-1,3-benzoxazol-2-yl]ethanone

InChI

InChI=1S/C10H10N2O2/c1-6(13)10-12-8-4-2-3-7(5-11)9(8)14-10/h2-4H,5,11H2,1H3

InChI-Schlüssel

NXFCMFWAFGUPTK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=NC2=CC=CC(=C2O1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.